molecular formula C10H8F3N3O2S B12865583 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 240122-26-3

5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B12865583
CAS No.: 240122-26-3
M. Wt: 291.25 g/mol
InChI Key: XUWIUPYDOBHJBK-UHFFFAOYSA-N
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Description

5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a complex organic compound featuring a diazepine ring substituted with a nitrothiophene and a trifluoromethyl group

Preparation Methods

The synthesis of 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nitrothiophene derivative, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the diazepine ring under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles. .

Scientific Research Applications

5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and bioavailability. The diazepine ring structure allows for specific binding interactions with target proteins and enzymes .

Comparison with Similar Compounds

Similar compounds include other diazepine derivatives with different substituents. For example:

Properties

CAS No.

240122-26-3

Molecular Formula

C10H8F3N3O2S

Molecular Weight

291.25 g/mol

IUPAC Name

5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

InChI

InChI=1S/C10H8F3N3O2S/c11-10(12,13)8-5-6(14-3-4-15-8)7-1-2-9(19-7)16(17)18/h1-2,5,15H,3-4H2

InChI Key

XUWIUPYDOBHJBK-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C=C(N1)C(F)(F)F)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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